An In-depth Technical Guide to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid: Synthesis, Properties, and Pharmacological Potential
An In-depth Technical Guide to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, promising derivative: 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid. We will delve into its chemical architecture, predictable physicochemical properties, a plausible synthetic pathway with detailed protocols, and its potential as a therapeutic agent, particularly in the context of anti-inflammatory drug discovery.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid comprises a central imidazole ring substituted at the 2-, 4-, and 5-positions with a phenyl group, a carboxylic acid moiety, and an ethyl group, respectively. This trisubstituted pattern is crucial for its potential biological activity.
Molecular Formula: C₁₂H₁₂N₂O₂[2]
Molecular Weight: 216.24 g/mol
digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Atom nodes
N1 [label="N", pos="0,0.75!"];
C2 [label="C", pos="-1.2,0.3!"];
N3 [label="N", pos="-1.2,-0.9!"];
C4 [label="C", pos="0,-1.25!"];
C5 [label="C", pos="0.6,0!"];
H_N1 [label="H", pos="0.4,1.4!"];
C_phenyl_1 [label="C", pos="-2.5,0.8!"];
C_phenyl_2 [label="C", pos="-3.5,0!"];
C_phenyl_3 [label="C", pos="-4.5,0.5!"];
C_phenyl_4 [label="C", pos="-4.5,1.5!"];
C_phenyl_5 [label="C", pos="-3.5,2.0!"];
C_phenyl_6 [label="C", pos="-2.5,1.5!"];
C_carboxy [label="C", pos="0.5,-2.2!"];
O1_carboxy [label="O", pos="1.5,-2.2!"];
O2_carboxy [label="O", pos="-0.2,-3!"];
H_carboxy [label="H", pos="-0.5,-3.5!"];
C_ethyl_1 [label="C", pos="1.8,0.3!"];
C_ethyl_2 [label="C", pos="2.8, -0.3!"];
// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- N1;
N1 -- H_N1;
C2 -- C_phenyl_1;
C_phenyl_1 -- C_phenyl_2;
C_phenyl_2 -- C_phenyl_3;
C_phenyl_3 -- C_phenyl_4;
C_phenyl_4 -- C_phenyl_5;
C_phenyl_5 -- C_phenyl_6;
C_phenyl_6 -- C_phenyl_1;
C4 -- C_carboxy;
C_carboxy -- O1_carboxy [label=" O"];
C_carboxy -- O2_carboxy [label="O"];
O2_carboxy -- H_carboxy;
C5 -- C_ethyl_1;
C_ethyl_1 -- C_ethyl_2;
// Double bonds
edge [style=double];
C2 -- N1;
C4 -- C5;
C_phenyl_1 -- C_phenyl_6;
C_phenyl_2 -- C_phenyl_3;
C_phenyl_4 -- C_phenyl_5;
}
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate
This step employs a one-pot, multi-component reaction reminiscent of the Radziszewski synthesis.[3]
-
Reaction Setup: To a solution of ethyl 2-fluoro-3-oxopentanoate (1.0 eq) in a suitable solvent such as glacial acetic acid, add benzaldehyde (1.0 eq) and a source of ammonia, like ammonium acetate (excess).[4]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
The hydrolysis of the ethyl ester is a critical step to yield the final carboxylic acid. Given the potential for steric hindrance, a robust hydrolysis method is recommended.[5][6]
-
Reaction Setup: The ethyl 5-ethyl-2-phenyl-1H-imidazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Reaction Conditions: An excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 eq), is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4. The precipitated carboxylic acid is collected by filtration.
-
Purification: The crude carboxylic acid is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Spectroscopic Characterization
The structural elucidation of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid would rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy:
-
O-H stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group.[7]
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.[8]
-
C=N and C=C stretches (Imidazole and Phenyl): Multiple bands of medium to strong intensity are expected in the 1450-1620 cm⁻¹ region.
-
N-H stretch (Imidazole): A broad absorption may be observed around 3100-3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic Protons: Multiplets in the region of δ 7.3-8.0 ppm corresponding to the protons of the phenyl ring.
-
Imidazole N-H: A broad singlet, typically downfield (δ > 12 ppm), which may be exchangeable with D₂O.[9]
-
Carboxylic Acid O-H: A very broad singlet, also downfield (δ > 10 ppm), and exchangeable with D₂O.
-
Ethyl Group: A quartet for the methylene protons (-CH₂-) around δ 2.7-3.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic and Imidazole Carbons: Multiple signals in the δ 115-150 ppm region.[10]
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons would appear in the upfield region, typically around δ 20-30 ppm and δ 10-15 ppm, respectively.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (216.24 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of CO₂ (44 Da) from the carboxylic acid group and fragmentation of the ethyl side chain.
Pharmacological Profile and Potential Applications
The 2,4,5-trisubstituted imidazole scaffold is a well-established pharmacophore, particularly recognized for its anti-inflammatory properties through the inhibition of p38 MAP kinase.[11][12]
Mechanism of Action: p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and stress. Overactivation of the p38 MAP kinase pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
The 2,4,5-trisubstituted imidazole core of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is structurally analogous to known p38 MAP kinase inhibitors.[13][14] The phenyl group at the 2-position and the ethyl group at the 5-position can occupy key hydrophobic pockets within the ATP-binding site of the enzyme, while the imidazole core can form crucial hydrogen bond interactions. The carboxylic acid at the 4-position could potentially engage in additional interactions with the solvent-exposed region of the active site, potentially enhancing potency and selectivity.
Caption: Inhibition of the p38 MAP kinase pathway.
Potential Therapeutic Applications
Given its structural similarity to known p38 MAP kinase inhibitors, 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid holds promise as a lead compound for the development of novel anti-inflammatory agents. Potential therapeutic areas include:
-
Rheumatoid Arthritis: By inhibiting the production of pro-inflammatory cytokines, this compound could potentially alleviate joint inflammation and damage.
-
Inflammatory Bowel Disease (IBD): It may offer a therapeutic benefit in controlling the chronic inflammation of the gastrointestinal tract characteristic of IBD.
-
Neuroinflammatory Diseases: The role of p38 MAP kinase in neuroinflammation suggests that inhibitors could be explored for conditions like Alzheimer's disease and Parkinson's disease.
-
Oncology: p38 MAP kinase is also implicated in cancer cell proliferation and survival, suggesting a potential role for its inhibitors in cancer therapy.[15]
Conclusion and Future Outlook
5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its well-defined chemical structure, predictable physicochemical properties, and plausible synthetic route make it an accessible target for further investigation. The strong rationale for its potential as a p38 MAP kinase inhibitor provides a clear direction for future research.
Further studies should focus on the successful synthesis and purification of the compound, followed by comprehensive experimental characterization of its physicochemical properties. In vitro and in vivo assays are then warranted to confirm its inhibitory activity against p38 MAP kinase and to evaluate its efficacy in relevant models of inflammatory diseases. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising imidazole derivative.
References
- Laufer, S., Hauser, D., Stegmiller, T., Bracht, C., Ruff, K., Schattel, V., Albrecht, W., & Koch, P. (2010). Tri- and tetrasubstituted imidazoles as p38α mitogen-activated protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6671–6675.
- Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (n.d.). PubMed.
- Mishra, M., Jaiswal, A., Mitra, M. D., & Kumar, R. (2024). Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity.
- Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 308–319.
- Laufer, S. A., Hauser, D. R. J., Domeyer, D. M., Kinkel, K., & Liedtke, A. J. (2008). Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Journal of Medicinal Chemistry, 51(14), 4122–4149.
- Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase: focus on optimized interactions with the enzyme's surface-exposed front region. (2008). Journal of Medicinal Chemistry, 51(14), 4122–4149.
- Burungale, S., et al. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research, 3(3), 889-900.
- Amir, M., Ahsan, I., & Ali, I. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert.
- Liang, T. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.
- Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Phenyl Imidazole Derivative: Perspective for Anti-Inflammatory Activity: Ingenta Connect Supplementary D
- Aboul-Enein, H. Y., El-Azzouny, A. A., Saleh, M. A., & El-Azzouny, A. A. (2012).
- Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 308–319.
- Gable, K. (2022). 1H NMR Chemical Shifts.
- Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1645.
- Debus–Radziszewski imidazole synthesis. (2023, October 26). In Wikipedia.
- da Silva, R. S. S., Borre, L. B., & Machado, A. L. M. P. S. (2025).
- Chimichi, S., Cosimelli, B., & Chelli, M. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6203.
- Table of Characteristic IR Absorptions. (n.d.).
- Optimizing Synthetic Routes with Ethyl 2-fluoro-3-oxopentano
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
- Clark, J. (2023). Hydrolysis of esters. Chemguide.
- Guchhait, S. K., & Kashyap, M. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845.
- Nieto, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 364–373.
- 5-ethyl-2-phenyl-1h-imidazole-4-carboxylic acid (C12H12N2O2) - PubChemLite. (n.d.).
- Synthesis of ethyl 2-(4-acetylaminophenyl)
- ETHYL 2-METHYLPENTANO
- 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - ChemicalBook. (n.d.).
- Synthesis of ethyl 2-oximino-4-methyl-3-oxopentano
- FTIR Functional Group Database Table with Search - InstaNANO. (n.d.).
- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. (n.d.).
- 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. (2025, May 20).
- Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentano
- da Silva, R. S. S., Borre, L. B., & Machado, A. L. M. P. S. (2026).
- FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole - ResearchG
- Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxyl
- Interpreting Infrared Spectra - Specac Ltd. (n.d.).
- Stoyanov, S., Kolev, T., & Petkov, I. (2017).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- pKa predictions for arsonic acid deriv
- Gable, K. (2022). 13C NMR Chemical Shifts.
- Akhter, K., Akter, R., Ahmed, S. M., & Halim, M. E. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Journal of the Bangladesh Chemical Society, 38(1), 1–8.
- On NH NMR Chemical Shifts, Part I - ResearchG
- Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. (2021, February 24).
- İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 34, 50-62.
- Preparation method for ethyl 3-(pyridin-2-ylamino)
- CN110627701A - A kind of continuous preparation method of ethyl 2-aminopyrrole-3-carboxylate - Google P
- CN117105769B - Preparation method of ethyl 2-bromopropionate - Google P
Sources
- 1. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 5-ethyl-2-phenyl-1h-imidazole-4-carboxylic acid (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Tri- and tetrasubstituted imidazoles as p38α mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase: focus on optimized interactions with the enzyme's surface-exposed front region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
